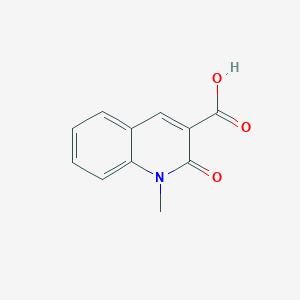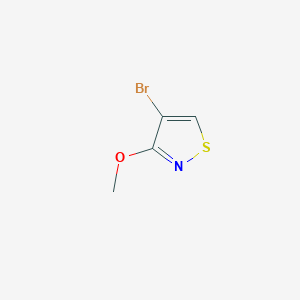
1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
概要
説明
Synthesis Analysis
Several studies have explored the synthesis of novel derivatives based on the 2-oxo-1,2-dihydroquinoline nucleus. These derivatives are of interest in drug discovery and medicinal chemistry. For instance, researchers have reported the synthesis of various 2-oxo-1,2-dihydroquinoline derivatives, including those with promising antibacterial properties .
Chemical Reactions Analysis
The chemical reactivity of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid involves its carboxylic acid functionality. It can participate in esterification, amidation, and other reactions typical of carboxylic acids. Further exploration of its reactivity and potential transformations is essential for understanding its applications .
科学的研究の応用
Alzheimer’s Disease Treatment
1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: derivatives have been synthesized and evaluated as potent inhibitors against the acetylcholinesterase enzyme (AChE), which plays a crucial role in the progression of Alzheimer’s disease (AD). These compounds have shown strong potency in inhibiting AChE, with some exhibiting activities higher than the positive control, donepezil . This suggests their potential use in developing new treatments for AD.
Neurodegenerative Disease Research
The compound’s ability to inhibit AChE also positions it as a valuable tool in neurodegenerative disease research. By modulating the levels of acetylcholine in the brain, researchers can study the mechanisms of diseases like AD and potentially discover new therapeutic targets .
Analgesic Development
Derivatives of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid have been compared to nonnarcotic analgesics like Diclofenac and Ketorolac. Some derivatives have exceeded the specific activity of these analgesics, indicating their potential as new pain-relief medications .
Antimalarial Drug Synthesis
The quinoline class, to which this compound belongs, has a history of being used in the synthesis of antimalarial drugs. The structural similarity to quinine, a natural antimalarial compound, allows for the exploration of new synthetic analogues with potentially improved efficacy and reduced side effects .
Cognitive Function Enhancement
In the context of cognitive disorders, the inhibition of AChE can lead to enhanced cognitive function. This makes the compound a candidate for the development of cognitive enhancers, which could benefit individuals with mild cognitive impairment or other cognitive deficits .
Safety and Toxicity Studies
Recent advancements in ex vivo and in vivo models have allowed for the evaluation of the safety and toxicity of new compounds1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives are being tested for hepatotoxicity and other potential side effects, which is essential for the development of safe pharmaceuticals .
作用機序
Target of Action
The primary target of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is the acetylcholinesterase enzyme (AChE) . AChE is a key enzyme in the nervous system, responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid acts as a potent inhibitor of AChE . By inhibiting AChE, this compound prevents the breakdown of acetylcholine, thereby increasing its level in the synaptic cleft . This results in enhanced nerve impulse conductivity .
Biochemical Pathways
The action of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid primarily affects the cholinergic pathway . By inhibiting AChE, it prevents the hydrolysis of acetylcholine into choline and acetic acid . This process is essential for the postsynaptic neuron to restore its function after impulse discontinuity from the presynaptic nerve .
Result of Action
The inhibition of AChE by 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid leads to an increase in the level of acetylcholine in the synaptic cleft . This results in enhanced nerve impulse conductivity, which can help counteract the cognitive decline associated with conditions like Alzheimer’s disease .
特性
IUPAC Name |
1-methyl-2-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-12-9-5-3-2-4-7(9)6-8(10(12)13)11(14)15/h2-6H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNCYDFCUVAFDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C(C1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00497219 | |
| Record name | 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00497219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | |
CAS RN |
67984-94-5 | |
| Record name | 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00497219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-Chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1281287.png)






![2-(1H-Benzo[d]imidazol-2-yl)malonaldehyde](/img/structure/B1281305.png)
